(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate

lipoxygenase inhibition arachidonic acid cascade platelet 12-LOX

(Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate (CAS 300378-30-7) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a propyl hexanoate N3-side chain and a 4-methoxybenzylidene substituent at the 5-position. This compound belongs to the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid/ester class, a scaffold extensively investigated for dual-targeted inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1) in the context of type 2 diabetes mellitus.

Molecular Formula C20H25NO4S2
Molecular Weight 407.54
CAS No. 300378-30-7
Cat. No. B2755645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate
CAS300378-30-7
Molecular FormulaC20H25NO4S2
Molecular Weight407.54
Structural Identifiers
SMILESCCCOC(=O)CCCCCN1C(=O)C(=CC2=CC=C(C=C2)OC)SC1=S
InChIInChI=1S/C20H25NO4S2/c1-3-13-25-18(22)7-5-4-6-12-21-19(23)17(27-20(21)26)14-15-8-10-16(24-2)11-9-15/h8-11,14H,3-7,12-13H2,1-2H3/b17-14-
InChIKeyMBVVJVCTYPFSLS-VKAVYKQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate (CAS 300378-30-7): Compound Identity and Core Scaffold for Procurement Evaluation


(Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate (CAS 300378-30-7) is a synthetic 5-arylidene-2-thioxothiazolidin-4-one (rhodanine) derivative bearing a propyl hexanoate N3-side chain and a 4-methoxybenzylidene substituent at the 5-position [1]. This compound belongs to the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid/ester class, a scaffold extensively investigated for dual-targeted inhibition of protein tyrosine phosphatase 1B (PTP1B) and aldose reductase (AKR1B1) in the context of type 2 diabetes mellitus [2]. The (Z)-configured exocyclic double bond, the 4-methoxy electron-donating group on the benzylidene ring, and the terminal propyl ester together define its pharmacophoric and physicochemical identity, distinguishing it from both the free carboxylic acid analog and other ester variants within the same series.

Why Generic Substitution Fails for (Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate: Structural Determinants of Target Engagement and Physicochemical Behavior


Within the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid class, even minor structural variations produce pronounced differences in both enzyme inhibitory profiles and drug-like properties [1]. The terminal propyl ester of the target compound directly controls lipophilicity and membrane partitioning, distinguishing it from the free hexanoic acid congener (CAS 303798-57-4) whose charged carboxylate restricts passive cellular uptake. The 4-methoxy substitution on the benzylidene ring modulates electron density at the exocyclic double bond, influencing the compound's reactivity toward nucleophilic enzyme active-site residues, whereas replacement with hydroxy, halogen, or dimethoxy patterns in close analogs has been shown to redirect target selectivity profiles within the PTP1B/AKR1B1 dual-inhibition paradigm [1]. Furthermore, the (Z)-configuration of the 5-arylidene moiety is stereochemically essential for bioactivity; the corresponding (E)-isomers are consistently less potent or inactive across multiple members of this chemotype [2]. These interdependent structural features mean that generic substitution without quantitative activity verification carries a high risk of selecting a compound with divergent potency, selectivity, and ADME behavior.

Quantitative Differential Evidence for (Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate Against Closest Structural Analogs


Lipoxygenase Inhibitory Activity: 12-LOX Enzyme Assay at 30 µM

The target compound has been profiled for in vitro inhibition of platelet 12-lipoxygenase (12-LOX) at a fixed concentration of 30 µM, an enzyme central to arachidonic acid metabolism and inflammatory signaling . The free acid analog (CAS 303798-57-4) has not been reported in the same 12-LOX assay, precluding a direct head-to-head comparison; however, the MeSH pharmacological classification of the compound as a 'potent lipoxygenase inhibitor' that also displays weaker ancillary inhibition of cyclooxygenase, carboxylesterase, and formyltetrahydrofolate synthetase establishes a multi-target fingerprint that the free acid and shorter-chain ester analogs have not been documented to replicate [1]. No quantitative IC50 value is publicly available for the target compound in this assay, which downgrades this evidence to the supporting level.

lipoxygenase inhibition arachidonic acid cascade platelet 12-LOX

Computed Lipophilicity Differential: Propyl Ester vs. Free Carboxylic Acid Analog

The target propyl ester (C20H25NO4S2, MW 407.54) is predicted to exhibit substantially higher lipophilicity than the corresponding free hexanoic acid analog 6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid (CAS 303798-57-4, C17H19NO4S2, MW 365.5) [1]. The free acid has a computed XLogP3-AA value of 3.5 (PubChem CID 1640486) [1]. Applying the Hansch-Leo π fragment constant of approximately +1.5 to +1.6 for the addition of a propyl ester group (Δ 3 methylene units × ~0.5 logP per methylene), the target compound's estimated XLogP falls in the range of 5.0–5.5. This represents a >30-fold increase in theoretical octanol-water partition coefficient relative to the free acid, a magnitude of difference known to influence passive membrane permeability, oral absorption potential, and intracellular target access.

lipophilicity membrane permeability ester prodrug

PPARα-Selective Activation: Patent-Documented Nuclear Receptor Profiling Distinguishing This Scaffold from Classical PPARγ Thiazolidinediones

Patent US 2005/0101636 A1 explicitly discloses (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid esters, including the target compound, as selective peroxisome proliferator-activated receptor alpha (PPARα) activators [1]. The patent teaches that these compounds selectively activate PPARα over PPARγ and PPARδ, a selectivity profile that differentiates them from the thiazolidinedione class (e.g., troglitazone, rosiglitazone, pioglitazone) which primarily target PPARγ. While quantitative EC50 or fold-selectivity values for the specific propyl ester are not publicly extracted from the patent in the available search results, the structural claim establishes PPARα as a target of this compound, a pharmacological direction distinct from the classical insulin-sensitizing thiazolidinediones that dominate procurement catalogues.

PPARα nuclear receptor metabolic disease

Dual PTP1B/AKR1B1 Inhibitory Potential: Class-Level SAR Placing the 4-Methoxybenzylidene Substituent in a Validated Pharmacophore

Maccari et al. (2023) systematically characterized a library of (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acids as dual PTP1B/AKR1B1 inhibitors and demonstrated that the nature of the 5-arylidene substituent governs the balance of inhibitory potency between the two targets [1]. In that study, compounds bearing 4-substituted benzylidene groups (including alkoxy and phenylbutoxy patterns) achieved PTP1B IC50 values in the low micromolar range and AKR1B1 IC50 values in the sub-micromolar to low micromolar range. The 4-methoxybenzylidene motif present in the target compound falls within this structure-activity landscape; the propyl ester further differentiates the compound from the free acids studied by Maccari et al., offering an esterase-cleavable prodrug handle that may modulate intracellular exposure. While direct IC50 values for the target propyl ester against PTP1B and AKR1B1 are not yet publicly disclosed, the class-level SAR establishes its position within a validated dual-inhibitor pharmacophore.

PTP1B aldose reductase dual inhibitor diabetes

Stereochemical Integrity: The (Z)-Configuration as a Prerequisite for Biological Activity in 5-Arylidene-2-Thioxothiazolidin-4-Ones

The target compound is specified as the (Z)-isomer (InChI Key MBVVJVCTYPFSLS-VKAVYKQESA-N) . The study by Szlapa-Kula et al. (2024) on (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives demonstrated that the (Z)-configuration at the exocyclic C=C bond is a critical determinant of both physicochemical behavior (UV-Vis absorption, electrochemical properties) and biological activity within this chemotype [1]. The (E)-isomers of structurally related 5-arylidene-2-thioxothiazolidin-4-ones exhibit divergent spectral signatures and altered reactivity profiles, making stereochemical purity an essential quality specification. Procurement of a non-stereochemically defined or (E)-configured analog would introduce an uncontrolled variable with documented impact on biological readouts.

stereochemistry Z-isomer bioactivity prerequisite

Antioxidant Function in Lipid Systems: A Property Absent from the Free Acid and Shorter-Chain Ester Analogs

The MeSH pharmacological classification curated by the Medical University of Lublin assigns the target compound the role of an antioxidant in fats and oils, in addition to its enzyme inhibitory activities [1]. This dual functional profile—lipoxygenase inhibition combined with direct antioxidant capacity in lipid matrices—is not reported for the corresponding free hexanoic acid (CAS 303798-57-4) or for shorter-chain ester variants (e.g., propanoate or butanoate analogs). The lipophilic propyl ester moiety likely facilitates partitioning into lipid phases, a prerequisite for antioxidant function in oils and biological membranes. No quantitative radical-scavenging assay data (e.g., DPPH IC50, ORAC value) are publicly available for this compound, limiting this evidence to a qualitative differentiating factor.

antioxidant lipid peroxidation oil stability

Optimal Research and Industrial Application Scenarios for (Z)-Propyl 6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoate (CAS 300378-30-7)


Arachidonic Acid Cascade Studies Requiring a Multi-Target Lipoxygenase Modulator

The compound's documented 12-lipoxygenase inhibition combined with ancillary COX and carboxylesterase engagement [1] supports its use as a multi-target probe in arachidonic acid cascade research. Unlike selective single-enzyme inhibitors, this compound enables investigation of pathway cross-talk in inflammatory models where simultaneous modulation of LOX and COX branches is mechanistically informative. The propyl ester's enhanced lipophilicity (estimated XLogP 5.0–5.5) [2] facilitates cell membrane partitioning, making it suitable for intact-cell eicosanoid profiling experiments.

PPARα-Focused Metabolic Disease Drug Discovery Programs

Patent disclosure of PPARα-selective activation [3] positions this compound as a tool for hepatic lipid metabolism research distinct from PPARγ-targeting glitazones. Applications include in vitro transcriptional activation assays in hepatocyte models (e.g., HepG2, primary hepatocytes) to study fatty acid oxidation gene programs, and comparative pharmacology studies benchmarking against fibrate-class PPARα agonists. The propyl ester may serve as a lipophilic analog for structure-activity relationship expansion around the PPARα pharmacophore.

Diabetic Complication Research Leveraging Dual PTP1B/AKR1B1 Inhibitory Potential

Class-level SAR from Maccari et al. (2023) validates the (5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)alkanoic acid scaffold as a dual PTP1B/AKR1B1 inhibitory platform [4]. The target compound, featuring the 4-methoxybenzylidene substituent and the esterified hexanoate side chain, is appropriate for cellular insulin-signaling pathway studies (PTP1B relevant) and sorbitol pathway inhibition assays (AKR1B1 relevant) in lens epithelial cells or Schwann cells exposed to hyperglycemic conditions. Its esterase-labile propyl group may confer intracellular retention advantages over free acid analogs.

Lipid Oxidation and Stability Testing in Food Science and Cosmetic Formulation

The MeSH-classified antioxidant function of this compound in fats and oils [1], combined with its lipophilic ester character, supports industrial applications in lipid oxidation stability testing. Potential uses include accelerated oxidation assays (e.g., Rancimat, OSI) comparing this compound against synthetic antioxidants like BHT or BHA, and formulation compatibility studies in oil-based cosmetic products where both antioxidant preservation and enzymatic stability are required.

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